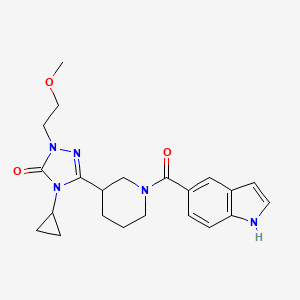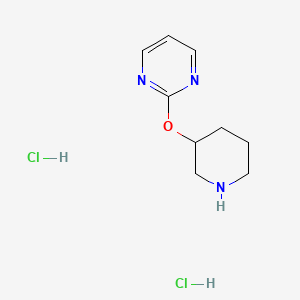![molecular formula C19H21N5O3S B2510617 2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380061-19-6](/img/structure/B2510617.png)
2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as Mpsp-001 and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Mpsp-001 involves the modulation of various cellular pathways and signaling molecules, including protein kinases, phosphatases, and transcription factors. Mpsp-001 has been shown to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Mpsp-001 also activates certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Mpsp-001 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Mpsp-001 inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes, such as matrix metalloproteinases. In vivo studies have shown that Mpsp-001 reduces tumor growth and metastasis in animal models of cancer and reduces inflammation and oxidative stress in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Mpsp-001 in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. Mpsp-001 has also been shown to have good bioavailability and pharmacokinetic properties, which are important for drug development. However, one of the limitations of using Mpsp-001 in lab experiments is its relatively low potency compared to other compounds that target the same cellular pathways.
Orientations Futures
There are several future directions for research on Mpsp-001. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific cellular pathways and signaling molecules. Additionally, future research could focus on developing more potent analogs of Mpsp-001 and investigating their potential as drug candidates.
Méthodes De Synthèse
The synthesis of Mpsp-001 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-bromo-1-methylpyrazole with 4-piperidinylsulfonyl chloride in the presence of a base to form 1-(1-methylpyrazol-4-yl)sulfonylpiperidine. The second step involves the reaction of 1-(1-methylpyrazol-4-yl)sulfonylpiperidine with 2-chloro-6-phenylpyridazine in the presence of a palladium catalyst to form Mpsp-001.
Applications De Recherche Scientifique
Mpsp-001 has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, Mpsp-001 has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biological research, Mpsp-001 has been studied for its ability to modulate various cellular pathways and signaling molecules.
Propriétés
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-22-14-17(13-20-22)28(26,27)23-11-9-16(10-12-23)24-19(25)8-7-18(21-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQJEWXRFLGCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)


![2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2510537.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2510538.png)
![N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510539.png)

![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)


![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)
![3-ethyl-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2510557.png)